4-benzoylbenzyl 3,4-dimethoxybenzoate
Overview
Description
4-Benzoylbenzyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C23H20O5. It is a derivative of benzene and benzoic acid, featuring a benzoyl group attached to a benzyl group, which in turn is connected to a 3,4-dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylbenzyl 3,4-dimethoxybenzoate typically involves the esterification of 4-benzoylbenzyl alcohol with 3,4-dimethoxybenzoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow chemistry or microwave-assisted synthesis to improve efficiency and yield. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylbenzyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
4-Benzoylbenzyl 3,4-dimethoxybenzoate has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-benzoylbenzyl 3,4-dimethoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoylbenzyl acetate
Benzoylbenzyl benzoate
Benzoylbenzyl alcohol
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 3,4-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-26-20-13-12-19(14-21(20)27-2)23(25)28-15-16-8-10-18(11-9-16)22(24)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPUPXXIWCCUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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